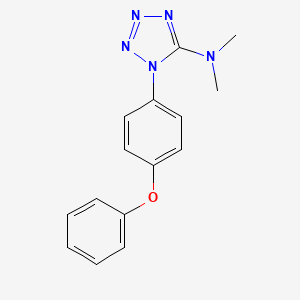

N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine

Description

N,N-Dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine is a tetrazole derivative featuring a dimethylamine group at position 5 and a phenoxyphenyl substituent at position 1 of the tetrazole ring. Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms, valued for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science . The phenoxyphenyl group contributes electron-rich aromaticity, while the dimethylamine moiety enhances solubility and basicity.

Properties

IUPAC Name |

N,N-dimethyl-1-(4-phenoxyphenyl)tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-19(2)15-16-17-18-20(15)12-8-10-14(11-9-12)21-13-6-4-3-5-7-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWLCEGUCSOJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenoxyphenyl Intermediate: The initial step involves the reaction of phenol with a halogenated benzene derivative to form the phenoxyphenyl intermediate.

Introduction of the Tetraazol Ring: The phenoxyphenyl intermediate is then subjected to cyclization reactions with appropriate reagents to introduce the tetraazol ring.

Dimethylation: The final step involves the dimethylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tetrazole Derivatives

- Trifluoromethoxyphenyl (): The -OCF₃ group is electron-withdrawing, increasing oxidative stability and lipophilicity, which may improve blood-brain barrier penetration . Chlorobenzyl (): Bulky, hydrophobic substituents likely enhance receptor selectivity but may reduce metabolic stability due to steric hindrance .

Heterocycle Variations

- Thiadiazoles (): The 1,3,4-thiadiazole core is associated with broad-spectrum bioactivity, including insecticidal and fungicidal properties. Thiadiazoles often exhibit higher electrophilicity than tetrazoles, influencing reactivity .

- Imidazoles (): The imidazole ring’s dual nitrogen atoms enable hydrogen bonding, but its reduced aromaticity compared to tetrazoles may decrease stability under acidic conditions .

- Thiazoles (): Thiazole-triazolyl hybrids demonstrate anti-inflammatory activity, suggesting that combining heterocycles can synergize pharmacological effects .

Biological Activity

N,N-dimethyl-1-(4-phenoxyphenyl)-1H-1,2,3,4-tetraazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a tetraazole ring, which is known for its diverse biological activities. The presence of the phenoxyphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is , with a molar mass of approximately 258.29 g/mol.

Mechanisms of Biological Activity

Research has indicated that compounds containing tetrazole rings exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : Similar tetrazole derivatives have shown potential as inhibitors of enzymes such as xanthine oxidase (XO), which is involved in purine metabolism and oxidative stress pathways. For instance, studies on related compounds have demonstrated IC50 values in the low micromolar range against XO .

- Modulation of Receptor Activity : Research suggests that tetrazole compounds may interact with various receptors involved in inflammatory responses. This could lead to the modulation of pathways associated with diseases such as cancer and autoimmune disorders.

- Antimicrobial Properties : Some derivatives have exhibited significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A study conducted on a series of tetrazole derivatives found that compounds similar to this compound displayed promising anticancer activity in vitro. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study 2: Inhibition of Xanthine Oxidase

Another significant study evaluated the xanthine oxidase inhibitory activity of tetrazole derivatives. The results showed that modifications to the phenoxy group could enhance potency significantly. One derivative achieved an IC50 value of 0.031 μM, suggesting that structural optimization could lead to highly effective XO inhibitors .

Comparative Analysis of Biological Activities

| Compound Name | Structure Feature | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Tetraazole + Phenoxy | TBD | Potential anticancer |

| Related Tetrazole Derivative 1 | Tetraazole | 0.312 | XO Inhibition |

| Related Tetrazole Derivative 2 | Tetraazole + Substituted Phenyl | 0.031 | Enhanced XO Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.